molecular formula C20H23F3N2 B5997704 1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine

1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Cat. No.: B5997704
M. Wt: 348.4 g/mol
InChI Key: BXEMRINTFXLYAF-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-15-4-3-5-19(16(15)2)25-12-10-24(11-13-25)14-17-6-8-18(9-7-17)20(21,22)23/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEMRINTFXLYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the removal of specific functional groups.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the trifluoromethylbenzyl group, which may result in different pharmacological properties.

    4-(trifluoromethyl)benzylpiperazine: Lacks the dimethylphenyl group, which may affect its binding affinity and activity.

Uniqueness

1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both the dimethylphenyl and trifluoromethylbenzyl groups, which may confer specific pharmacological properties and enhance its activity in certain applications.

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